Ethyl[1-(naphthalen-1-YL)ethyl]amine
Description
Contextual Significance within Chiral Amine Chemistry
Chiral amines are of paramount importance in organic synthesis, serving as indispensable building blocks and catalysts for the creation of enantiomerically pure compounds. psu.edu Their utility stems from their ability to form transient diastereomeric interactions with substrates, thereby directing the stereochemical outcome of a reaction. This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its specific stereochemistry.
The significance of chiral amines can be broadly categorized into their roles as:
Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved.
Chiral Resolving Agents: Used to separate racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts that can be separated by physical means.
Chiral Catalysts: Employed in substoichiometric amounts to generate chiral products from prochiral starting materials. This includes their use as organocatalysts or as ligands for metal-based catalysts. semanticscholar.org
The naphthalene (B1677914) moiety in Ethyl[1-(naphthalen-1-YL)ethyl]amine provides a rigid and sterically demanding framework, a feature often exploited in asymmetric catalysis to create a well-defined chiral environment around a catalytic center.
Importance of N-Substituted Naphthylamines in Asymmetric Transformations
N-substituted naphthylamines are a critical subclass of chiral amines that have found widespread application in asymmetric synthesis. The substituent on the nitrogen atom can significantly influence the steric and electronic properties of the amine, thereby modulating its reactivity and the stereoselectivity of the transformations it mediates. researchgate.net
The introduction of an N-alkyl group, such as the ethyl group in this compound, can have several important consequences:
Steric Hindrance: The N-substituent increases the steric bulk around the nitrogen atom. This can enhance facial selectivity in reactions where the amine acts as a chiral base or ligand by more effectively shielding one face of the substrate or metal center.
Electronic Effects: The N-alkyl group is an electron-donating group, which increases the nucleophilicity and basicity of the amine compared to its primary amine analogue. This can affect the rate and mechanism of the catalyzed reaction.
Solubility: The N-substituent can alter the solubility profile of the amine, which can be advantageous for optimizing reaction conditions and for the separation and purification of products.
Catalyst Stability: In some cases, N-substitution can lead to more stable catalysts, for instance, by preventing undesired side reactions at the N-H bond of a primary amine.
While direct catalytic applications of this compound are not extensively documented, the principles governing the utility of N-substituted amines suggest its potential as a valuable tool in the development of new asymmetric methodologies. Research on other N-substituted chiral amines has shown that even small changes in the N-substituent can lead to significant differences in enantioselectivity. nih.gov
Overview of Research Trajectories for Related Naphthylethylamine Derivatives
Research involving naphthylethylamine derivatives continues to be an active area of investigation in asymmetric catalysis. The focus has largely been on the development of new catalysts and synthetic methods that offer higher efficiency, selectivity, and broader substrate scope.
Key research trends for related naphthylethylamine derivatives include:
Development of Novel Ligands: The parent compound, 1-(1-naphthyl)ethylamine (B3023371), has been extensively used to create a variety of chiral ligands for transition-metal-catalyzed reactions, including hydrogenations, C-C bond formations, and aminations. acs.org The derivatization of the amine functionality allows for the fine-tuning of the ligand's properties.
Organocatalysis: Chiral primary and secondary amines derived from naphthylethylamine are used as organocatalysts in a range of transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The research is focused on developing more active and selective catalysts that can operate under mild conditions.
Biocatalysis: The use of enzymes, such as transaminases, for the synthesis of enantiomerically pure naphthylethylamines and their derivatives is a growing field. nih.gov This approach offers high selectivity and sustainability.
Immobilization and Reusability: To enhance the practical applicability of these catalysts, efforts are being made to immobilize them on solid supports, allowing for easier separation and recycling.
The exploration of N-substituted derivatives, such as this compound, represents a logical progression in this field, aiming to further refine the catalytic properties of this important class of chiral amines.
Data Tables
Physicochemical Properties of Related N-Ethylnaphthalenamine
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N | |
| Molecular Weight | 197.28 g/mol | |
| IUPAC Name | N-ethyl-1-(naphthalen-1-yl)ethanamine | |
| Boiling Point | 119-120 °C at 0.1 mmHg | rsc.org |
Synthesis of N-ethyl-α-naphthylamine
| Reactants | Reagents | Conditions | Yield | Reference |
| α-naphthol, ethylamine | tributyl phosphite | 240 °C, 20 hours | 85% | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1-naphthalen-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-15-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUUEARORQAEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations and Chiral Purity Determination
Enantiomeric Excess (ee) Determination Methodologies
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater quantity than the other. Accurate determination of ee is essential, and several chromatographic and spectroscopic methods have been developed for this purpose.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds. For amines like 1-(1-Naphthyl)ethylamine (B3023371), analysis often requires derivatization to increase volatility and improve interaction with the chiral stationary phase (CSP). A common derivatization agent is trifluoroacetic anhydride, which converts the amine into its corresponding N-trifluoroacetyl derivative.
The separation is achieved on a capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin. These CSPs create a chiral environment where the two enantiomeric derivatives form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. The enantiomeric ratio, and consequently the enantiomeric excess, can be determined by integrating the peak areas of the two separated enantiomers. sigmaaldrich.comsigmaaldrich.comlibretexts.org For instance, analysis on an Astec® CHIRALDEX™ G-DA column has been shown to effectively resolve the N-trifluoroacetyl derivatives of the R and S enantiomers of 1-(1-Naphthyl)ethylamine. sigmaaldrich.com
| Parameter | Condition |
|---|---|
| Column | Astec® CHIRALDEX™ G-DA, 30 m x 0.25 mm I.D., 0.12 μm |
| Oven Temperature | 160 °C |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Carrier Gas | Helium, 35 psi |
| Elution Order | Peak 1: R(+)-1-(1-Naphthyl)ethylamine; Peak 2: S(-)-1-(1-Naphthyl)ethylamine |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most versatile and widely used methods for enantiomeric separation. phenomenex.com It can be applied directly to the analyte without derivatization or to a suitable derivative. The technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.
For 1-(1-Naphthyl)ethylamine, polysaccharide-based CSPs, such as those found in Daicel Chiralcel columns, are effective. google.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like ethanol or isopropanol, is crucial for optimizing resolution. phenomenex.comgoogle.com By detecting the eluting compounds with a UV detector, the enantiomeric excess can be calculated from the relative peak areas. google.com
| Parameter | Condition A sigmaaldrich.com | Condition B (as butyramide derivative) google.com |
|---|---|---|
| Column | Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 μm | Daicel Chiralcel OD, 250 mm x 4.6 mm |
| Mobile Phase | Methanol / 20 mM Ammonium (B1175870) Acetate (90:10) | Hexane / Ethanol (92.5:7.5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | Not specified |
| Detector | UV, 230 nm | UV, 254 nm |
| Retention Times | Not specified | R-enantiomer: 7.9 min; S-enantiomer: 15.0 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents. One common method involves chiral shift reagents (CSRs), which are typically paramagnetic lanthanide complexes (e.g., europium or samarium) containing chiral ligands. tcichemicals.comnih.gov
When a CSR is added to a solution of a racemic or enantioenriched amine, it forms rapidly exchanging diastereomeric complexes with each enantiomer. nih.gov These transient diastereomeric complexes have different magnetic environments, causing the signals of corresponding protons in the two enantiomers to resonate at different chemical shifts (i.e., they become chemically non-equivalent). tcichemicals.com The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer. A significant challenge with lanthanide shift reagents can be signal broadening, especially in high-field NMR, though some reagents like samarium complexes have been developed to mitigate this issue. tcichemicals.com The successful application of this method requires a constant molar ratio of the shift reagent to the sample and often necessitates the use of a calibration curve. nih.gov
Chiral Recognition Mechanisms and Studies
Chiral recognition is the phenomenon where a chiral molecule interacts diastereoselectively with the two enantiomers of another chiral species. This principle is the basis for enantioselective catalysis, chiral separations, and biological activity. Studies on 1-(1-naphthyl)ethylamine and related structures provide significant insight into the mechanisms governing these interactions.
Role as a Chiral Modifier in Heterogeneous Catalysis
The parent amine, 1-(1-naphthyl)ethylamine (1-NEA), is known to function as a chiral modifier, inducing enantioselectivity in hydrogenation reactions over metal catalysts like platinum (Pt). nsf.govmedchemexpress.com Research combining kinetic measurements, surface-science experiments, and quantum mechanics calculations has elucidated the recognition mechanism at the molecular level. nsf.gov It was determined that 1-NEA adsorbs onto the Pt surface, and a key step in the chiral recognition process is the protonation of the amine's nitrogen atom. nsf.govmedchemexpress.com This interaction creates a well-defined chiral environment on the catalyst surface, which then preferentially directs the hydrogenation of a prochiral substrate to one of the two possible enantiomeric products. nsf.gov
| Finding | Methodology/Evidence | Implication for Chiral Recognition | Reference |
|---|---|---|---|
| Adsorption on Pt Surface | Surface-science experiments | The modifier must first bind to the catalyst surface to create a chiral environment. | nsf.gov |
| Protonation of Amine Nitrogen | In situ infrared absorption spectroscopy, quantum mechanics calculations | Protonation of the amine is a key step, creating a specific binding geometry that directs the enantioselective reaction. | nsf.gov |
| H-D Exchange at Amine Group | ¹H NMR and GC/MS detection of N-D bond formation | Confirms the reactivity of the amine group on the catalyst surface, supporting the protonation mechanism. | nsf.gov |
Conformational Structure and Spectroscopic Studies
The specific three-dimensional conformation of Ethyl[1-(naphthalen-1-YL)ethyl]amine is critical to its ability to engage in chiral recognition. High-resolution spectroscopic techniques, particularly Circular Dichroism (CD), have been employed to probe the conformational landscape of the parent amine. nist.gov These studies, which compare experimental CD spectra with theoretical calculations for different stable rotamers, show that even in solution, the molecule tends to adopt a preferred conformation. nist.govnist.gov This defined spatial arrangement of the bulky naphthyl group relative to the chiral center is fundamental to how the molecule presents a chiral face for interaction with other molecules, be it on a catalyst surface or in solution. nist.gov
Supramolecular Self-Recognition
Chiral recognition can also occur between identical molecules in a process known as self-recognition or self-induced diastereomeric anisochronism (SIDA). nih.gov Comprehensive studies on various families of chiral amine derivatives have shown that molecules containing both hydrogen-bond donor (the N-H group) and acceptor sites can form dimeric complexes in solution. nih.gov The association of two molecules of the same chirality (a homochiral dimer, R-R or S-S) results in a different chemical environment compared to the association of two molecules of opposite chirality (a heterochiral dimer, R-S). This difference can be detected by NMR spectroscopy and demonstrates the inherent ability of these chiral amines to recognize their own enantiomers, a fundamental aspect of supramolecular chemistry. nih.gov
Functionalization and Chemical Reactivity Profiles
Amine Group Reactivity
The secondary amine group in Ethyl[1-(naphthalen-1-YL)ethyl]amine is a key site for a variety of chemical transformations. Its reactivity is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule.
The oxidation of secondary amines can lead to a range of products depending on the oxidizing agent and reaction conditions. For N-substituted amines like this compound, oxoammonium-catalyzed oxidation presents a method for the conversion of the amine into an imide. chemrxiv.orgnih.govorganic-chemistry.orgchemrxiv.orgcornell.edu This transformation typically involves a hydride transfer mechanism. chemrxiv.orgnih.govorganic-chemistry.orgchemrxiv.org Steric and electronic tuning of the catalyst can provide complementary conditions for the oxidation of a broad scope of carbamates, sulfonamides, ureas, and amides. chemrxiv.orgnih.govorganic-chemistry.orgchemrxiv.org
| Oxidizing System | Potential Product | Reaction Conditions |
| Oxoammonium Catalysts | Imide | Mild conditions, often with a terminal oxidant |
| Strong Oxidants (e.g., KMnO4, CrO3) | Potential for ring cleavage or over-oxidation | Harsh conditions, limited functional group compatibility chemrxiv.org |
| Ru catalysts with NaIO4 or NaBrO3 | Amide/Imide | Can generate toxic and volatile RuO4 chemrxiv.org |
The secondary amine functional group in this compound is already in a reduced state. Therefore, reduction reactions are not typically performed on this part of the molecule. However, the synthesis of the parent compound, (R)-(+)-1-(1-naphthyl)ethylamine, can be achieved through the catalytic asymmetric reduction of 1-(1-naphthyl)ethanone oxime. google.comchemicalbook.com This process highlights a synthetic route to the primary amine precursor.
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. chemguide.co.uk This nucleophilicity allows it to readily participate in substitution reactions with electrophilic partners, leading to the formation of various derivatives.
Amide Formation: The reaction with acyl chlorides or acid anhydrides results in the formation of N-substituted amides. This is a common method for creating a stable amide linkage. chemguide.co.uknih.gov The reaction of an amine with a carboxylic acid can also form an amide, often requiring an activating agent. nih.gov
Urea Formation: Treatment of this compound with isocyanates or carbamoyl chlorides yields the corresponding disubstituted ureas. For instance, N-methyl-N-1-naphthyl urea has been studied as a disruptor of cytokine-mediated signaling. nih.gov The synthesis of urea derivatives can also be achieved using safer phosgene substitutes like N,N'-carbonyldiimidazole. nih.gov
| Electrophile | Product Type | General Reaction |
| Acyl Chloride (R-COCl) | Amide | R-CO-N(Et)(CH(CH3)C10H7) |
| Acid Anhydride ((RCO)2O) | Amide | R-CO-N(Et)(CH(CH3)C10H7) |
| Isocyanate (R-NCO) | Urea | R-NH-CO-N(Et)(CH(CH3)C10H7) |
| Carboxylic Acid (R-COOH) + Activator | Amide | R-CO-N(Et)(CH(CH3)C10H7) |
Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. ijacskros.comjetir.org As this compound is a secondary amine, it cannot form a stable Schiff base in the traditional sense, as it lacks a second hydrogen atom on the nitrogen to be eliminated as water. However, the primary amine precursor, 1-(1-naphthyl)ethylamine (B3023371), readily undergoes condensation with carbonyl compounds to form chiral imines. For example, the reaction of (S)-(-)-(1-naphthyl)ethylamine with 2-thiophenecarboxaldehyde under solvent-free conditions yields the corresponding chiral imine. nih.gov
Naphthalene (B1677914) Moiety Functionalization
The naphthalene ring system is an electron-rich aromatic moiety and is susceptible to electrophilic attack. The position of substitution is influenced by the existing ethylaminoethyl group.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic pi system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituent already present on the aromatic ring directs the position of the incoming electrophile. wikipedia.org
The ethylaminoethyl group attached to the C1 position of the naphthalene ring is an activating group due to the electron-donating nature of the alkyl and amino functionalities. Activating groups generally direct incoming electrophiles to the ortho and para positions. wikipedia.org In the case of a 1-substituted naphthalene, the positions C2, C4, C5, and C7 are analogous to the ortho and para positions of a benzene ring. The C4 and C5 positions are generally favored for electrophilic attack in 1-substituted naphthalenes.
| Reaction Type | Electrophile | Typical Reagents | Expected Major Products |
| Nitration | NO2+ | HNO3/H2SO4 | 4-Nitro and 5-Nitro derivatives |
| Halogenation | Br+, Cl+ | Br2/FeBr3, Cl2/AlCl3 | 4-Bromo/Chloro and 5-Bromo/Chloro derivatives |
| Sulfonation | SO3 | Fuming H2SO4 | Naphthalene-4-sulfonic acid and Naphthalene-5-sulfonic acid derivatives |
| Friedel-Crafts Alkylation | R+ | R-Cl/AlCl3 | 4-Alkyl and 5-Alkyl derivatives |
| Friedel-Crafts Acylation | R-C=O+ | R-COCl/AlCl3 | 4-Acyl and 5-Acyl derivatives |
Hydrogenation of the Naphthalene Ring System
The naphthalene moiety of this compound can undergo catalytic hydrogenation to yield partially or fully saturated ring systems. This process typically proceeds in a stepwise manner, first yielding a tetralin (tetrahydronaphthalene) derivative, which can then be further reduced to a decalin (decahydronaphthalene) derivative under more stringent conditions. mdpi.comacs.org The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, plays a crucial role in determining the final product and its stereochemistry (cis/trans isomerism in the decalin ring). nih.govresearchgate.net
The reaction is typically carried out in the presence of heterogeneous catalysts containing metals like palladium, platinum, nickel, or molybdenum. mdpi.comnih.govwikipedia.org For instance, platinum-containing catalysts are often effective at temperatures between 200–300°C and pressures of 4–6 MPa for the selective hydrogenation to tetralin derivatives. mdpi.com Nickel-based catalysts are also commonly employed. researchgate.netwikipedia.org The selectivity for tetralin over decalin is a key consideration, as the aromaticity of the second ring in the tetralin intermediate makes its hydrogenation more difficult than the first ring of naphthalene. nih.gov
Table 1: Catalytic Systems for Naphthalene Hydrogenation
| Catalyst System | Temperature (°C) | Hydrogen Pressure (bar) | Primary Product(s) |
|---|---|---|---|
| NiMo/Al₂O₃ | 210 - 300 | 18 | Tetralin Derivative |
| Pd/Al₂O₃ (5 wt%) | 250 | 40 | Decalin Derivative |
| Pt-HAP | 250 | 60 | Tetralin Derivative |
| Bulk Mo₂C/HY Zeolite | 300 | 30 | Tetralin Derivative |
Derivatization for Advanced Applications
The amine functional group in this compound is a key site for derivatization, enabling the synthesis of a wide range of molecules with applications in asymmetric catalysis and materials science. Its chiral nature makes it a valuable building block for creating enantiomerically pure ligands and organocatalysts.
Chiral thiourea derivatives are powerful bifunctional organocatalysts widely used in asymmetric synthesis. The most common and straightforward method for their preparation involves the reaction of a primary or secondary amine with an isothiocyanate. nih.govresearchgate.net The secondary amine of this compound can react with various alkyl or aryl isothiocyanates to yield N,N'-disubstituted chiral thioureas. This reaction is typically efficient and allows for a diverse range of catalysts to be synthesized by varying the substituent on the isothiocyanate. nih.govanalis.com.my These thiourea derivatives can activate electrophiles and direct stereochemistry through a network of hydrogen bonds.
Table 2: General Synthesis of Chiral Thiourea Derivatives
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | R-N=C=S (Isothiocyanate) | Chiral N,N'-disubstituted Thiourea |
Chiral aminophosphine ligands are essential in transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center. tcichemicals.comunideb.hu this compound serves as a precursor for such ligands. The synthesis typically involves the reaction of the amine with a chlorophosphine, most commonly chlorodiphenylphosphine (Ph₂PCl). researchgate.netwikipedia.org The reaction forms a P-N bond, linking the chiral amine scaffold to the phosphorus atom. wikipedia.org Bidentate aminophosphine ligands have been synthesized using chiral amines derived from 1-(1-naphthyl)ethylamine, highlighting the utility of this structural motif. researchgate.net These ligands combine the properties of a hard nitrogen σ-donor and a soft phosphorus π-acceptor, which is beneficial for stabilizing metal centers and influencing catalytic activity and selectivity. rsc.org
Table 3: Synthesis of Aminophosphine Ligands
| Amine Precursor | Phosphorus Reagent | Product Type |
|---|---|---|
| This compound | Chlorodiphenylphosphine (Ph₂PCl) | Chiral Aminophosphine Ligand |
The chiral backbone of 1-(1-naphthyl)ethylamine is a valuable component in the synthesis of other important chiral molecules, such as β-amino acids and adducts from reactions with nitroolefins.
Chiral β-amino acids are significant building blocks for peptides and pharmaceuticals. Processes have been developed for the synthesis of chiral β-amino acid derivatives through asymmetric hydrogenation, utilizing intermediates derived from chiral amines like (R)-1-(1-naphthyl)ethylamine. google.com
Furthermore, the amine can be used to create catalysts for carbon-carbon bond-forming reactions, such as the Michael addition of nucleophiles to nitroolefins. rsc.org Chiral thioureas derived from this amine (as described in 4.3.1) are highly effective bifunctional catalysts for the conjugate addition of carbonyl compounds or nitroalkanes to nitroalkenes, producing synthetically versatile γ-nitro compounds with high enantioselectivity. msu.edu The catalyst activates the nitroolefin through hydrogen bonding while the basic amine component deprotonates the nucleophile, controlling the stereochemical outcome of the reaction.
Table 4: Applications in Asymmetric Synthesis
| Application | Role of this compound | Key Reaction Type | Product Class |
|---|---|---|---|
| β-Amino Acid Synthesis | Chiral precursor/auxiliary | Asymmetric Hydrogenation | Chiral β-Amino Acids |
| Nitroolefin Adducts | Precursor for chiral thiourea organocatalyst | Asymmetric Michael Addition | γ-Nitro Compounds |
Applications in Asymmetric Catalysis and Synthesis
Role as Chiral Ligands in Organometallic Catalysis
Chiral ligands are essential in organometallic catalysis for transferring stereochemical information from the catalyst to the substrate, leading to an enantiomerically enriched product. The amine functionality of ethyl[1-(naphthalen-1-yl)ethyl]amine allows it to be incorporated into larger, often bidentate or pincer-type ligands, which can then coordinate with a transition metal center.
The asymmetric hydrogenation of prochiral ketones and related compounds is a fundamental method for producing optically active secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. dtic.mil Chiral amines and their derivatives, such as 1-(1-Naphthyl)ethylamine (B3023371), serve as effective chiral modifiers in heterogeneous catalytic systems for the hydrogenation of α-ketoesters like ethyl pyruvate (B1213749).
In the hydrogenation of ethyl pyruvate over a Pt-alumina catalyst, the use of 1-(1-naphthyl)ethylamine and its derivatives as chiral modifiers can induce high levels of enantioselectivity, with enantiomeric excesses (e.e.) of up to 82% being reported. mdpi.com The actual modifying species responsible for the enantioselection is believed to be the secondary amine formed through the reaction of the primary amine with ethyl pyruvate to form an imine, which is subsequently reduced. mdpi.com
Furthermore, studies on palladium model catalysts have shown that the presence of a chiral modifier like R-1-(1-naphthyl)ethylamine (a closely related compound) can significantly enhance the reactivity of the hydrogenation process. nih.gov This rate acceleration is attributed to the diastereomeric interactions between the chiral modifier and the substrate, which stabilize the more reactive enol tautomer of the pyruvate. nih.gov This stabilization facilitates hydrogenation via the C=C bond of the enol, which is kinetically more favorable than the hydrogenation of the C=O bond of the keto tautomer. nih.gov
| Substrate | Catalyst System | Chiral Modifier | Max. Enantiomeric Excess (e.e.) | Reference |
| Ethyl Pyruvate | Pt-alumina | 1-(1-Naphthyl)ethylamine | 82% | mdpi.com |
| Methyl Pyruvate | Pd(111) | R-1-(1-naphthyl)ethylamine | N/A (focus on reactivity) | nih.gov |
The effectiveness of this compound as a building block for chiral ligands stems from its ability to form stable coordination complexes with various transition metals, including palladium, ruthenium, and platinum. These metals are at the heart of numerous catalytic processes.
Ruthenium: Chiral diamines are crucial ligands for ruthenium catalysts used in asymmetric hydrogenation and olefin metathesis. dtic.milorganic-chemistry.orglibretexts.org For instance, Ru(II) complexes bearing chiral diphosphine and diamine ligands are renowned for their high activity and enantioselectivity in the hydrogenation of ketones. dtic.milacs.org The modular nature of these catalyst systems allows for the tuning of the chiral environment by varying the combination of the diphosphine and the diamine ligand to suit specific substrates. dtic.mil The synthesis of these chiral diamines can involve palladium-catalyzed coupling reactions to attach aryl groups to a diamine backbone, which is then coordinated to a ruthenium center. organic-chemistry.org
Palladium: Palladium pincer complexes, which are highly stable and modular, are excellent candidates for asymmetric catalysis. researchgate.net Chiral versions of these ligands can be synthesized by incorporating stereogenic elements, such as those derived from this compound. These chiral palladium complexes have found applications in a variety of asymmetric reactions. researchgate.net Additionally, palladium catalysis is instrumental in constructing complex chiral diamine ligands, for example, through the allylic amination of sulfamate (B1201201) nucleophiles, which can then be used in other catalytic systems. researchgate.net
Platinum: Platinum complexes are widely studied, and the coordination of ligands containing both nitrogen and sulfur donor atoms has been explored. sci-hub.senih.gov While much of the research on platinum-amine complexes is in the context of medicinal chemistry, the fundamental principles of coordination are relevant to catalysis. The amine group can act as a monodentate or as part of a bidentate chelating ligand, influencing the geometry and stability of the resulting platinum complex. sci-hub.se
The rational design of chiral ligands is paramount for achieving high efficiency and selectivity in asymmetric catalysis. dtic.milnih.gov this compound provides a robust chiral scaffold that can be systematically modified to probe structure-activity relationships.
The development of modular ligands, where different components can be easily varied, has been a successful strategy. nih.govresearchgate.net For example, the N-substituents on a diamine ligand can be altered to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic performance. dtic.mil Studies have shown that even subtle changes in the ligand backbone or the introduction of additional stereogenic centers can have a profound, though not always beneficial, impact on enantioselectivity. nih.gov This iterative process of designing, synthesizing, and testing new ligands is crucial for optimizing catalysts for specific transformations. The naphthalene (B1677914) moiety itself provides a rigid and sterically defined backbone that influences the coordination geometry around the metal center.
Utilization as Chiral Auxiliaries in Asymmetric Reactions
A chiral auxiliary is an organic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. Chiral amines and their derivatives are frequently used as auxiliaries.
The enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes is a powerful method for synthesizing chiral secondary alcohols. This reaction is typically sluggish and requires a catalyst, often a chiral amino alcohol or a related derivative, to accelerate the reaction and induce enantioselectivity. dtic.milmdpi.com
While direct studies using this compound as an auxiliary in this specific reaction are not prominently documented, the extensive research on analogous chiral β-amino alcohols provides a clear framework for its potential role. These catalysts function by coordinating to both the diethylzinc reagent and the aldehyde, assembling them within a chiral environment in a transient state that favors the approach of the ethyl group to one specific face of the aldehyde carbonyl.
Key findings from related systems include:
Catalyst Loading: Typically, 1 to 20 mol% of the chiral ligand is sufficient to achieve high yields and enantioselectivities. nih.govresearchgate.net
Structural Effects: The rigidity of the ligand's backbone is important; flexible rings are often less effective. researchgate.net The steric and electronic nature of substituents on the aldehyde also significantly impacts the outcome. nih.gov
Enantioselectivity: Excellent enantioselectivities, often exceeding 90% e.e., have been achieved with optimized chiral amino alcohol ligands for a range of aromatic aldehydes. researchgate.netresearchgate.net For instance, the addition of diethylzinc to 2-naphthaldehyde, catalyzed by a chiral N-acylethylenediamine ligand, yielded the corresponding alcohol with 86% e.e. nih.gov
The table below summarizes results for the diethylzinc addition to various aldehydes using different chiral amino alcohol-type ligands, illustrating the general effectiveness of this approach.
| Aldehyde | Chiral Ligand Type | Yield | Enantiomeric Excess (e.e.) | Reference |
| Benzaldehyde | Tetrahydroisoquinoline β-amino alcohol | up to 87% | up to 99.5% | researchgate.net |
| 2-Naphthaldehyde | Chiral N-acylethylenediamine | N/A | 86% | nih.gov |
| m-Methylbenzaldehyde | Fructose-derived β-amino alcohol | N/A | 96% | mdpi.com |
| 1-Naphthaldehyde | Chiral oxazoline-based ligand | 72% | 86% | researchgate.net |
Given these precedents, a chiral amino alcohol derived from this compound would be an excellent candidate for catalyzing this transformation, with the expectation of forming a six-membered chelate with the zinc reagent, leading to a highly organized transition state.
The aldol (B89426) condensation is a cornerstone of C-C bond formation. Its asymmetric variant, particularly when catalyzed by small organic molecules (organocatalysis), has become a major area of research. Chiral amines, most notably L-proline, have been shown to be highly effective catalysts for direct asymmetric aldol reactions. libretexts.org
The established mechanism for proline-catalyzed aldol reactions involves the formation of a nucleophilic enamine intermediate between the chiral amine catalyst and a ketone donor (e.g., acetone). libretexts.org This enamine then attacks the aldehyde acceptor. The stereochemistry of the product is controlled by the chiral environment of the proline, which directs the facial selectivity of the enamine's attack on the aldehyde. libretexts.org The carboxylic acid group of proline is also believed to play a crucial role by acting as a proton transfer agent in the transition state.
Although this compound is a primary amine and lacks the carboxylic acid functionality of proline, it could hypothetically function as a chiral auxiliary in several ways:
It could be converted into a chiral secondary amine and used as a direct organocatalyst, mimicking the action of proline derivatives.
It could be used to form a chiral enamine or imine from one of the reactants, which would then react diastereoselectively.
The success of such an approach would depend on the ability of the auxiliary's bulky naphthyl group to effectively shield one face of the reactive intermediate, thereby directing the incoming reactant to the opposite face. Numerous proline derivatives have been developed to enhance the catalyst's performance, demonstrating that modification of the chiral amine scaffold is a viable strategy for improving yield and enantioselectivity. libretexts.org
Enantioselective Transformations
(R)-1-(1-Naphthyl)ethylamine has been successfully employed as a chiral modifier in the heterogeneous enantioselective hydrogenation of ethyl pyruvate over a platinum-on-alumina catalyst. sigmaaldrich.com In this role, the chiral amine adsorbs onto the catalyst surface, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product, ethyl lactate.
Furthermore, these enantiopure amines are pivotal in the kinetic resolution of racemic mixtures. researchgate.net Kinetic resolution is a technique to separate enantiomers by reacting a racemic mixture with a chiral agent that reacts faster with one enantiomer than the other. For instance, enantiopure 1-(1-naphthyl)ethylamine can be used for the enantioselective N-acylation of racemic amines, resulting in an unreacted amine and an acylated product, both with high enantiomeric excess. researchgate.net This principle has also been extended to the resolution of P-chiral ligands, such as benzylcyclohexylphenylphosphine, using palladium metallacycles derived from imines of 1-(1-naphthyl)ethylamine. researchgate.net
Table 1: Examples of Enantioselective Transformations
| Transformation | Chiral Agent/Precursor | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Enantioselective Hydrogenation | (R)-1-(1-Naphthyl)ethylamine | Ethyl Pyruvate | Ethyl Lactate | Serves as an effective chiral modifier for Pt/Al2O3 catalyst. | sigmaaldrich.com |
| Kinetic Resolution | Enantiopure 1-(1-Naphthyl)ethylamine | Racemic Amines | Enantiomerically enriched amine and N-acylated amine | Achieved up to 91% enantiomeric excess through enantioselective N-acylation. | researchgate.net |
Intermediate in Complex Chiral Molecule Synthesis
Beyond its direct use in catalysis, this compound and its parent compound are crucial intermediates in the synthesis of high-value, complex chiral molecules, particularly pharmaceuticals. Enantiomerically pure (R)-1-(1-naphthyl)ethylamine is a well-established key intermediate for the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism. google.comgoogle.com The synthesis of such drugs requires a reliable and cost-effective source of the chiral amine, driving the development of novel synthetic routes that yield the desired enantiomer with high purity. google.comgoogle.com
The borane-mediated reduction of O-benzyloxime ethers, catalyzed by a spiroborate ester, has been shown to produce highly enantiopure (1-naphthalen-1-yl)ethylamines (up to 99% ee), which serve as precursors for calcimimetic analogs. researchgate.net
Precursor for Advanced Chiral Intermediates (e.g., Aminobenzylnaphthols, Triflate Derivatives)
The amine functionality of this compound allows it to be readily converted into more complex chiral structures that are themselves valuable synthetic intermediates.
Aminobenzylnaphthols: These compounds can be synthesized through the Betti reaction, a multicomponent condensation of a naphthol (typically 2-naphthol), an aldehyde, and an amine. nih.govnih.gov By using a chiral amine like (R)- or (S)-1-(1-naphthyl)ethylamine in this reaction, it is possible to generate diastereomeric aminobenzylnaphthols. nih.gov These products are significant scaffolds in medicinal chemistry and can serve as chiral ligands or catalysts in other reactions. nih.govresearchgate.net The general scheme involves the formation of a Schiff base between the amine and the aldehyde, which then undergoes nucleophilic attack by the naphthol.
Triflate and Other Sulfonate Derivatives: The conversion of the corresponding chiral alcohol, (S)-1-(naphthalen-1-yl)ethanol, into a sulfonate ester is a key step in an efficient synthesis of (R)-1-(naphthalen-1-yl)ethylamine. google.com The alcohol is reacted with a sulfonyl chloride (such as methanesulfonyl chloride or p-toluenesulfonyl chloride) to form a sulfonate ester, such as a mesylate or tosylate. google.com These sulfonates, including the highly reactive trifluoromethanesulfonates (triflates), are excellent leaving groups. This activation allows for a subsequent SN2 reaction with an azide (B81097) source (like sodium azide), which proceeds with inversion of stereochemistry. The resulting azide is then reduced to the desired amine, yielding the product with the opposite configuration to the starting alcohol and with a high enantiomeric excess. google.com This strategy is a cornerstone for producing enantiomerically pure amines from chiral alcohols.
Table 2: Synthesis of Advanced Chiral Intermediates
| Intermediate Class | Precursor | Key Reagents | Reaction Type | Significance | Reference |
|---|---|---|---|---|---|
| Aminobenzylnaphthols | 1-(1-Naphthyl)ethylamine | 2-Naphthol, Aldehyde | Betti Reaction | Synthesis of complex chiral scaffolds for medicinal chemistry and catalysis. | nih.govnih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR for Structural Elucidation
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For Ethyl[1-(naphthalen-1-YL)ethyl]amine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) ring, the ethyl group, and the methine and methyl protons of the ethylamine backbone.
Based on the analysis of related compounds, the aromatic protons of the naphthalene ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns would be complex due to the multiple protons on the ring system.
The protons of the N-ethyl group would present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern indicating an ethyl group attached to a heteroatom. The protons on the ethylamine side chain, specifically the methine proton (-CH-) and the adjacent methyl protons (-CH3), would also show characteristic splitting patterns. The methine proton, being adjacent to both the naphthalene ring and the nitrogen atom, would likely appear as a quartet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Naphthalene-H | 7.0 - 8.5 | Multiplet |
| -NH- | Variable | Broad Singlet |
| -CH(N)- | ~ 4.0 - 4.5 | Quartet |
| -CH2(N)- | ~ 2.5 - 3.0 | Quartet |
| -CH3(CH)- | ~ 1.5 - 1.8 | Doublet |
| -CH3(CH2)- | ~ 1.0 - 1.3 | Triplet |
Note: These are predicted values based on the analysis of structurally similar compounds and are subject to variation based on solvent and other experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region, typically between δ 120 and 140 ppm. The carbon atom to which the ethylamine group is attached would be shifted further downfield. The carbon atoms of the ethyl group and the ethylamine side chain would appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Naphthalene-C (quaternary) | 135 - 145 |
| Naphthalene-C (CH) | 120 - 130 |
| -CH(N)- | 50 - 60 |
| -CH2(N)- | 40 - 50 |
| -CH3(CH)- | 20 - 25 |
| -CH3(CH2)- | 10 - 15 |
Note: These are predicted values based on the analysis of structurally similar compounds and are subject to variation based on solvent and other experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments made from 1D NMR data.
A ¹H-¹H COSY spectrum would show correlations between coupled protons, confirming the connectivity of the ethyl group protons and the protons of the ethylamine side chain. For instance, a cross-peak would be observed between the methylene and methyl protons of the N-ethyl group.
An HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecule [M+H]⁺. Given the molecular formula C₁₄H₁₇N, the expected monoisotopic mass of the neutral molecule is 199.1357 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 200.1435.
Further fragmentation of the [M+H]⁺ ion in the gas phase (MS/MS) would likely involve the loss of small neutral molecules. A common fragmentation pathway for similar amines is the cleavage of the C-N bond, which could lead to the formation of a stable naphthyl-containing carbocation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound would first be separated from any impurities on a GC column. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 199, confirming the molecular weight.
The EI mass spectrum would also display a characteristic fragmentation pattern that can be used for structural confirmation. A prominent fragment ion would be expected from the benzylic cleavage, resulting in the loss of an ethyl group to form a stable ion at m/z 170. Another significant fragmentation would be the loss of a methyl radical from the ethylamine side chain, leading to an ion at m/z 184. The base peak in the spectrum of the related compound 1-(1-naphthyl)ethylamine (B3023371) is often observed at m/z 156, corresponding to the naphthylmethyl cation, and a similar fragmentation would be expected for the N-ethyl derivative.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z | Proposed Fragment |
| 199 | [M]⁺ |
| 184 | [M - CH₃]⁺ |
| 170 | [M - C₂H₅]⁺ |
| 156 | [C₁₀H₇CH₂]⁺ |
| 129 | [C₁₀H₉]⁺ |
Note: The relative intensities of these fragments would be dependent on the ionization energy and other instrumental parameters.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₁₄H₁₇N), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.
This technique provides a "molecular fingerprint" through controlled fragmentation, yielding a reproducible spectrum that is characteristic of the compound's structure. The high resolving power allows for the confident assignment of a molecular formula, which is a crucial first step in structural elucidation.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N |
| Exact Mass | 199.1361 u |
| Molar Mass | 199.29 g/mol |
This data represents computed values for the specified molecular formula.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides detailed information about the bonding framework. For this compound, the spectrum would be characterized by absorptions corresponding to its secondary amine, aromatic naphthalene ring, and aliphatic ethyl and methyl groups.
The key vibrational modes expected in the FT-IR spectrum include:
N-H Stretch: A single, medium-intensity peak is anticipated in the 3300-3500 cm⁻¹ region, which is characteristic of a secondary amine.
Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
Aliphatic C-H Stretch: Strong absorptions are expected just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) from the ethyl and methyl groups.
Aromatic C=C Stretch: Multiple sharp bands of varying intensity are found in the 1450-1600 cm⁻¹ region, indicative of the naphthalene ring system.
C-N Stretch: This vibration is typically observed in the 1020-1250 cm⁻¹ range.
The adsorption of the related compound, 1-(1-naphthyl)ethylamine, on platinum surfaces has been characterized using reflection-absorption infrared spectroscopy, demonstrating the utility of this technique for studying molecular interactions. sigmaaldrich.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Naphthalene Ring | Aromatic C-H Stretch | > 3000 |
| Naphthalene Ring | Aromatic C=C Stretch | 1450 - 1600 |
| Ethyl/Methyl Groups | Aliphatic C-H Stretch | < 3000 |
| Amine | C-N Stretch | 1020 - 1250 |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. nih.gov The naphthalene moiety in this compound is the primary chromophore, responsible for its characteristic UV absorption.
Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* transitions. nih.govresearchgate.net The spectrum of naphthalene typically displays two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which have distinct fine structures. The presence of the ethylamine substituent on the aromatic ring can cause a shift in the absorption maxima (λₘₐₓ) and may alter the fine structure compared to unsubstituted naphthalene. These shifts provide insight into the electronic interaction between the substituent and the aromatic system.
Table 3: Typical UV Absorption Maxima for Naphthalene Systems
| Compound | Solvent | Absorption Maxima (λₘₐₓ) |
|---|---|---|
| Naphthalene | Ethanol | ~221 nm, ~276 nm, ~312 nm |
| 1-Ethylnaphthalene | Data not specified | Characteristic naphthalene spectrum |
Note: Specific λₘₐₓ values for this compound would require experimental measurement but are expected to be similar to other 1-substituted naphthalenes.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles, and reveals the spatial arrangement of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding.
Chromatographic Techniques for Purity and Enantiomeric Analysis
Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
The purity of this compound can be determined by analyzing the sample on an appropriate GC or HPLC system, where impurities would appear as separate peaks. Commercial sources for the related compound, (R)-(+)-1-(1-Naphthyl)ethylamine, often specify purity levels of ≥99.5% as determined by GC. sigmaaldrich.com
Because this compound is a chiral molecule, existing as (R) and (S) enantiomers, specialized chiral chromatography is required for their separation and for the determination of enantiomeric excess (ee). This is typically achieved by using a chiral stationary phase (CSP) in either a GC or HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation. The analysis of 1-(α-Naphthyl)ethylamine enantiomers has been demonstrated using Astec CHIRALDEX G-DA columns. sigmaaldrich.com
Table 4: Chromatographic Methods for Analysis
| Technique | Application | Stationary Phase Example |
|---|---|---|
| Gas Chromatography (GC) | Purity Assessment | Standard non-polar (e.g., DB-5) |
| Chiral Gas Chromatography | Enantiomeric Analysis | Chiral (e.g., Astec CHIRALDEX) |
| HPLC | Purity Assessment | Reversed-phase (e.g., C18) |
| Chiral HPLC | Enantiomeric Analysis | Chiral (e.g., cellulose-based) |
In trace analysis, the detection and quantification of a compound can be challenging due to low concentration or poor response with standard detectors. Chemical derivatization is a strategy used to overcome these limitations by chemically modifying the analyte to improve its analytical properties. rsc.orglibretexts.org
For amines like this compound, derivatization is employed for several reasons:
Improved Chromatographic Behavior: Amines can exhibit peak tailing on certain GC columns; converting them to less polar derivatives (e.g., amides) can result in sharper, more symmetrical peaks.
Enhanced Volatility for GC: Converting the polar amine group into a less polar derivative increases its volatility, making it more suitable for GC analysis.
Increased Detector Sensitivity: For HPLC with UV-Vis detection, derivatization can attach a strongly absorbing chromophore to the molecule. For fluorescence detection, a highly fluorescent tag can be added, significantly lowering the limit of detection. thermofisher.com
Common derivatizing reagents for amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA), which yield highly fluorescent products. thermofisher.comresearchgate.net For GC analysis, acylation with reagents like trifluoroacetic anhydride is a common approach to improve volatility and separation of enantiomers on a chiral column. sigmaaldrich.com
Table 5: Common Derivatization Reagents for Amines
| Reagent | Technique | Purpose |
|---|---|---|
| Trifluoroacetic Anhydride | GC | Increase volatility, improve chiral separation |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC | Add fluorescent tag for enhanced detection thermofisher.com |
| o-phthalaldehyde (OPA) | HPLC | Add fluorescent tag for enhanced detection thermofisher.com |
| Dansyl Chloride | HPLC | Add fluorescent/UV-active tag |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties by calculating the electronic structure.
Geometry optimization calculations using DFT are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl[1-(naphthalen-1-YL)ethyl]amine, this involves predicting bond lengths, bond angles, and dihedral (torsion) angles.
The key flexible bonds in this molecule are the C-N single bond and the single bond connecting the chiral carbon to the naphthalene (B1677914) ring. DFT calculations can map the potential energy as these bonds are rotated, revealing the most stable conformations. For instance, in a related study on a Schiff base derivative of 1-(1-naphthyl)ethylamine (B3023371), DFT calculations at the B3LYP/6–31 G(d) level were used to compute the potential energies for internal rotations around key sigma bonds. researchgate.net The calculations showed that the experimentally observed solid-state structure (determined by X-ray crystallography) corresponded to a low-energy conformer, though not the absolute global minimum, suggesting that crystal packing forces can influence the final structure. researchgate.net For this compound, similar calculations would predict the preferred orientation of the ethyl group and the naphthyl ring relative to the chiral center.
| Torsion Angle | Description | Predicted Value (DFT) |
| φ1 (C-Cnaphthyl) | Rotation of the naphthyl group | Multiple low-energy minima |
| φ2 (C-N) | Rotation around the chiral center-nitrogen bond | Typically staggered conformations |
| φ3 (N-Cethyl) | Rotation of the N-ethyl group | Anti and gauche conformations |
| This interactive table illustrates the key torsional angles that would be analyzed in a DFT geometry optimization study of this compound, based on methodologies applied to similar structures. |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and electronic excitation energy. nih.govmaterialsciencejournal.org
For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich naphthalene ring system. The LUMO would correspondingly be a π*-antibonding orbital, also centered on the aromatic rings. researchgate.net The ethylamine substituent acts as an electron-donating group, which would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net A computational study on naphthalene derivatives showed that an ethyl substituent reduces the HOMO-LUMO gap, which is consistent with this principle. researchgate.net
| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Naphthalene (Calculated) | -6.13 | -1.38 | 4.75 |
| Naphthalene with Ethyl Group (Predicted effect) | > -6.13 | ≈ -1.38 | < 4.75 |
| This interactive table presents typical DFT-calculated HOMO-LUMO values for naphthalene and illustrates the predicted effect of an ethyl substituent. researchgate.netsamipubco.com |
Molecular Dynamics and Conformation Analysis
While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape in different environments (e.g., in a vacuum or in a solvent).
For this compound, MD simulations could be used to:
Study the flexibility of the ethyl and naphthyl groups.
Identify the most populated conformational states at a given temperature.
Analyze the time scale of transitions between different conformations.
Simulate interactions with solvent molecules.
Conformational analysis is the study of the energetics between different rotational isomers (rotamers). lumenlearning.com For this molecule, the relative orientation of the bulky naphthyl group and the ethyl group around the chiral center is critical. Staggered conformations, where bulky groups are further apart, are generally more stable than eclipsed conformations due to lower steric hindrance. lumenlearning.com MD simulations can provide a statistical distribution of these conformations, offering a more complete picture than static DFT calculations alone.
Spectroscopic Property Prediction (e.g., Simulated UV-Vis, IR Spectra)
Computational methods can simulate various types of spectra, which can be used to interpret experimental data or predict the spectroscopic characteristics of unknown compounds.
Simulated IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. icm.edu.pl These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, the simulated IR spectrum would show characteristic peaks for N-H stretching and bending vibrations of the secondary amine, aromatic C-H stretching from the naphthalene ring, aliphatic C-H stretching from the ethyl groups, and aromatic C=C stretching vibrations. docbrown.inforesearchgate.net Comparing these theoretical frequencies with experimental IR data for 1-(1-naphthyl)ethylamine can help validate the computational model.
Simulated UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). materialsciencejournal.orgdntb.gov.ua For this compound, the primary chromophore is the naphthalene ring. The predicted UV-Vis spectrum would be dominated by intense π → π* transitions characteristic of the aromatic system. The ethylamine substituent may cause small shifts in the absorption maxima (wavelengths) compared to unsubstituted naphthalene.
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm-1) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Naphthyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethyl Groups | 2850 - 3000 |
| C=C Stretch (Aromatic) | Naphthyl Ring | 1400 - 1600 |
| N-H Bend | Secondary Amine | 1550 - 1650 |
| This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound, which can be predicted using DFT calculations. |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.
While specific mechanistic studies on this compound are not widely published, DFT could be applied to study its reactivity. For example, one could model:
N-alkylation or N-acylation reactions: Modeling the reaction pathway of the amine group with an electrophile to determine the activation barrier.
Catalytic interactions: In a study of Ziegler-Natta catalysts, DFT was used to investigate how diethylamine interacts with and deactivates the catalyst by forming stable adducts. nih.gov A similar approach could model the interaction of this compound with various catalytic systems.
Protonation/Deprotonation: Calculating the pKa value by modeling the thermodynamics of proton transfer to or from the amine group.
Chiral Recognition Modeling and Binding Interaction Studies
As this compound is a chiral molecule, understanding how its enantiomers interact differently with other chiral environments is of great interest. Computational modeling, particularly molecular docking and dynamics, is used to study these interactions at an atomic level.
Modeling can be used to predict and explain the enantioselectivity observed in chiral separations or asymmetric synthesis. For instance, studies have explored the chiral recognition of the parent compound, 1-(1-naphthyl)ethylamine. researchgate.net A computational approach to such a problem would involve:
Building a model of the complex: Creating a model of the (R) and (S) enantiomers of the amine interacting with a chiral selector, such as a cyclodextrin or a chiral stationary phase.
Docking simulations: Predicting the most favorable binding pose of each enantiomer within the selector's binding site.
Energy calculations: Calculating the binding energies for both diastereomeric complexes. A significant difference in binding energy would explain the chiral recognition.
These models analyze the non-covalent interactions responsible for discrimination, such as hydrogen bonds, π-π stacking (involving the naphthalene ring), and steric hindrance, which collectively create a more stable complex for one enantiomer over the other. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl[1-(naphthalen-1-yl)ethyl]amine, and what critical reaction conditions must be controlled to optimize yield?
- Methodological Answer : this compound can be synthesized via reductive amination of 1-(naphthalen-1-yl)ethyl ketone with ethylamine using sodium cyanoborohydride or hydrogen gas with palladium catalysts. Alternatively, alkylation of 1-(naphthalen-1-yl)ethyl halides with ethylamine under basic conditions (e.g., K₂CO₃) is effective. Key parameters include maintaining anhydrous conditions, controlling pH (7–9), and using inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can NMR data distinguish it from structural analogs?
- Methodological Answer : - and -NMR are critical for structural confirmation. The naphthalen-1-yl group shows characteristic aromatic protons at δ 7.2–8.3 ppm (multiplet), while the ethylamine moiety appears as a triplet (δ 1.2–1.5 ppm, CH₂) and a quartet (δ 2.6–3.0 ppm, NH-CH₂). Differentiation from analogs (e.g., cyclopropanamine derivatives) relies on absence of cyclopropane ring signals (δ 0.5–1.0 ppm) and distinct splitting patterns .
Q. What safety protocols are essential when handling this compound, given its structural similarity to carcinogenic aromatic amines?
- Methodological Answer : Due to potential carcinogenicity (similar to 1-naphthylamine), use PPE (gloves, lab coat), work in fume hoods, and avoid skin contact. Monitor airborne exposure via OSHA Method 71. Waste must be neutralized with 10% acetic acid before disposal in labeled hazardous waste containers .
Advanced Research Questions
Q. How can chiral resolution of this compound be achieved, and what resolving agents have demonstrated efficacy in isolating enantiomers?
- Methodological Answer : Chiral resolution via diastereomeric salt formation is effective. (−)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid hydrate (DAG) in acetonitrile achieves >95% enantiomeric excess (ee) for (S)-enantiomers. Alternatively, chiral HPLC using cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) mobile phase resolves enantiomers .
Q. What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model steric hindrance from the naphthalene group. Fukui indices identify nucleophilic sites (amine nitrogen), while Molecular Electrostatic Potential (MEP) maps highlight regions susceptible to electrophilic attack. Compare with analogs lacking bulky substituents to quantify steric effects .
Q. How should researchers address contradictory data between theoretical solubility predictions and experimental results for this compound in polar aprotic solvents?
- Methodological Answer : Discrepancies arise from π-π stacking of naphthalene rings, which reduces solubility in solvents like DMSO. Validate via Hansen Solubility Parameters (HSPs): Experimental HSPs (δD = 18.5, δP = 5.2, δH = 8.1) may deviate from simulations. Adjust predictions by incorporating molecular dynamics simulations of aggregation behavior .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its interaction with neurotransmitter receptors?
- Methodological Answer : Radioligand binding assays using -labeled serotonin (5-HT₃) or dopamine (D₂) receptors in HEK293 cells. Measure IC₅₀ values via competitive displacement. For functional activity, use cAMP accumulation assays (D₂ receptor) or calcium flux assays (5-HT₃ receptor). Compare results to structurally related phenethylamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
